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Cat. No.: B062433 Get Quote

An In-depth Technical Guide to 4-Bromo-2-
chloro-6-fluorophenol
For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Bromo-2-chloro-6-fluorophenol is
limited. Much of the information presented herein is based on predicted data and extrapolated

from structurally similar compounds. This guide should be used for informational purposes, and

any experimental work should be conducted with caution and validated independently.

Introduction
4-Bromo-2-chloro-6-fluorophenol is a halogenated aromatic compound with potential

applications in medicinal chemistry and materials science. Its trifunctionalized phenolic ring

makes it a versatile intermediate for the synthesis of more complex molecules. The specific

arrangement of bromo, chloro, and fluoro substituents, along with the hydroxyl group, offers

multiple reaction sites for selective chemical modifications, such as cross-coupling reactions.[1]

This technical guide provides a summary of the available information on its chemical structure,

properties, and potential synthetic and analytical methodologies.

Chemical Structure and Identifiers
The chemical structure of 4-Bromo-2-chloro-6-fluorophenol consists of a phenol ring

substituted with a bromine atom at position 4, a chlorine atom at position 2, and a fluorine atom
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at position 6.

Caption: Chemical structure of 4-Bromo-2-chloro-6-fluorophenol.

Table 1: Chemical Identifiers

Identifier Value

IUPAC Name 4-Bromo-2-chloro-6-fluorophenol

CAS Number 161045-79-0

Molecular Formula C₆H₃BrClFO

Molecular Weight 225.44 g/mol [1]

MDL Number MFCD01631476[1]

Physicochemical Properties
Experimentally determined physicochemical properties for 4-Bromo-2-chloro-6-fluorophenol
are not readily available in peer-reviewed literature. The data presented below are predicted

values from chemical suppliers and databases.

Table 2: Predicted Physicochemical Properties

Property Value Source

Appearance White to off-white solid ChemicalBook

Boiling Point 212.5 ± 35.0 °C ChemicalBook

Density 1.875 ± 0.06 g/cm³ ChemicalBook

pKa 6.68 ± 0.23 ChemicalBook

Storage Temperature Room temperature ChemicalBook

Experimental Protocols
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Due to the lack of published experimental procedures specifically for 4-Bromo-2-chloro-6-
fluorophenol, this section provides a theoretical synthesis protocol based on common

methodologies for the halogenation of phenols. This protocol is for informational purposes only

and requires optimization and validation.

Proposed Synthesis: Electrophilic Chlorination of 4-
Bromo-2-fluorophenol
The synthesis of 4-Bromo-2-chloro-6-fluorophenol could potentially be achieved through the

electrophilic chlorination of 4-bromo-2-fluorophenol. The hydroxyl group is a strong activating

group, and the fluorine atom is also ortho-, para-directing. The bromine atom is deactivating but

also ortho-, para-directing. The position ortho to the hydroxyl group and meta to the bromine is

the most likely site for further electrophilic substitution.

Materials:

4-Bromo-2-fluorophenol

N-Chlorosuccinimide (NCS)

Acetonitrile (anhydrous)

Hydrochloric acid (1 M)

Sodium bicarbonate (saturated solution)

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

Dissolve 4-bromo-2-fluorophenol (1 equivalent) in anhydrous acetonitrile in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.

Add N-Chlorosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding 1 M hydrochloric acid.

Extract the product with ethyl acetate (3 x volumes).

Wash the combined organic layers with saturated sodium bicarbonate solution and then with

brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to yield 4-Bromo-2-chloro-6-fluorophenol.

Starting Materials

Reaction Work-up Purification
4-Bromo-2-fluorophenol

Dissolve & Cool (0°C)

N-Chlorosuccinimide (NCS)

Add NCSAcetonitrile Stir at RT (12-24h) Quench (1M HCl) Extract (EtOAc) Wash (NaHCO3, Brine) Dry & Concentrate Column Chromatography 4-Bromo-2-chloro-6-fluorophenol

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-2-chloro-6-fluorophenol.

Spectroscopic Data (Hypothetical)
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No experimental spectra for 4-Bromo-2-chloro-6-fluorophenol are currently available in

public databases. The following are predicted key spectral features based on its structure and

data from similar halogenated phenols.

Table 3: Predicted Spectroscopic Data

Technique Predicted Key Features

¹H NMR

- Aromatic region (δ 7.0-8.0 ppm): Two doublets

or doublet of doublets corresponding to the two

aromatic protons. Coupling constants will be

influenced by the adjacent halogen atoms.-

Phenolic proton (δ 5.0-6.0 ppm, broad singlet),

which is exchangeable with D₂O.

¹³C NMR

- Aromatic region (δ 110-160 ppm): Six distinct

signals for the aromatic carbons. The carbon

attached to the hydroxyl group will be the most

downfield. Carbons attached to halogens will

show characteristic shifts and potentially C-F

coupling.

IR Spectroscopy

- O-H stretch (broad): ~3200-3600 cm⁻¹- C-O

stretch: ~1200-1260 cm⁻¹- C=C aromatic

stretch: ~1450-1600 cm⁻¹- C-Br stretch: ~500-

600 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹- C-F

stretch: ~1000-1100 cm⁻¹

Mass Spectrometry

- Molecular ion (M⁺) peak with a characteristic

isotopic pattern due to the presence of bromine

(⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl

and ³⁷Cl in ~3:1 ratio).

Biological Activity and Signaling Pathways
As of the latest search, there is no published research on the biological activity or the

involvement of 4-Bromo-2-chloro-6-fluorophenol in any signaling pathways. The biological

effects of halogenated phenols can vary widely depending on the specific substitution pattern.
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Some bromophenols found in marine algae have shown antioxidant and anticancer activities.

However, no such studies have been reported for this specific compound.

Safety and Handling
Specific safety and handling information for 4-Bromo-2-chloro-6-fluorophenol is not well-

documented. Based on the data for similar compounds like 4-bromo-2-chlorophenol, it should

be handled with care in a well-ventilated area, and personal protective equipment (gloves,

safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and contact with skin and

eyes.

Conclusion
4-Bromo-2-chloro-6-fluorophenol is a chemical compound with potential for further

exploration in synthetic and medicinal chemistry. However, there is a clear need for

experimental characterization to validate its properties and to establish reliable synthetic and

analytical protocols. Researchers interested in this molecule should approach its synthesis and

handling with caution and plan for thorough characterization of the final product. The

information provided in this guide serves as a starting point for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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